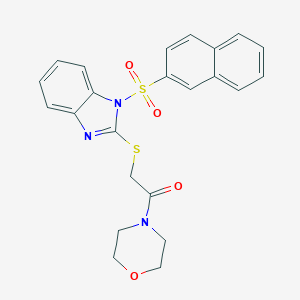
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide, also known as CDSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDSB belongs to the class of sulfonamide compounds and is widely used as a tool in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. This compound has been shown to inhibit the activity of several protein kinases, including JAK2, FLT3, and c-Met.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration, and reduce the expression of several proteins involved in cancer cell proliferation. This compound has also been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in lab experiments is its potency. This compound has been shown to be effective at low concentrations, making it a useful tool in biochemical and physiological studies. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in scientific research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the study of the role of this compound in other biological processes, such as inflammation and oxidative stress. Additionally, the potential use of this compound as a therapeutic agent for cancer and other diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research, particularly in the field of cancer research. Its potency and effectiveness at low concentrations make it a useful compound for studying various biological processes. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base, followed by the addition of cyanogen bromide. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. One of the primary applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to study the role of protein kinases in cancer cell proliferation and migration.
Eigenschaften
Molekularformel |
C15H14N2O4S |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-20-12-5-8-15(21-2)14(9-12)17-22(18,19)13-6-3-11(10-16)4-7-13/h3-9,17H,1-2H3 |
InChI-Schlüssel |
RQQZJEQIRQXINU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



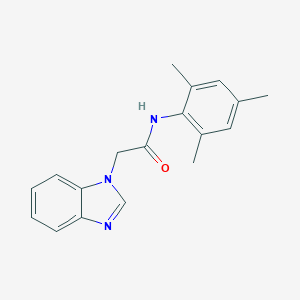

![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
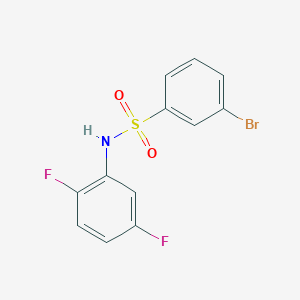
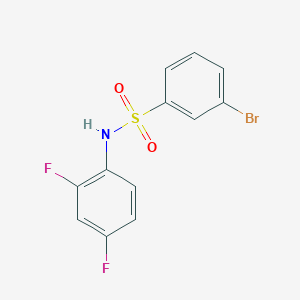
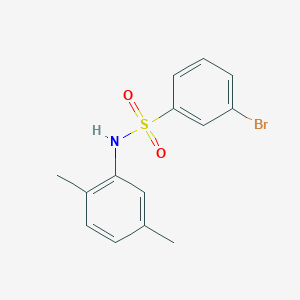
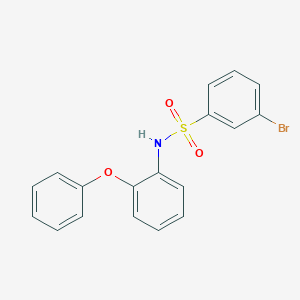
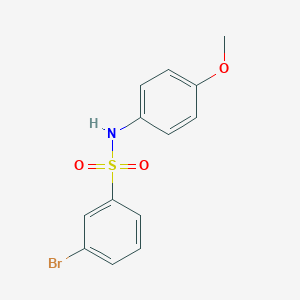

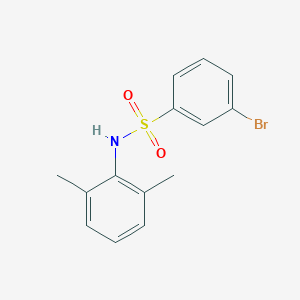


![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
